molecular formula C18H18ClFN2 B11401351 1-(2-chloro-6-fluorobenzyl)-2-(2-methylpropyl)-1H-benzimidazole

1-(2-chloro-6-fluorobenzyl)-2-(2-methylpropyl)-1H-benzimidazole

Cat. No.: B11401351
M. Wt: 316.8 g/mol
InChI Key: WQIOWIIUDQYNKK-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE is an organic compound with a complex structure that includes a benzodiazole ring substituted with a chlorofluorophenyl group and a methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-methylpropylamine under basic conditions to form the intermediate. This intermediate is then cyclized with o-phenylenediamine in the presence of a suitable catalyst to yield the final benzodiazole product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluoroanisole
  • 2-Chloro-6-fluorobenzyl chloride
  • 2-Chloro-6-fluorophenyl methyl ether

Uniqueness

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C18H18ClFN2

Molecular Weight

316.8 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-(2-methylpropyl)benzimidazole

InChI

InChI=1S/C18H18ClFN2/c1-12(2)10-18-21-16-8-3-4-9-17(16)22(18)11-13-14(19)6-5-7-15(13)20/h3-9,12H,10-11H2,1-2H3

InChI Key

WQIOWIIUDQYNKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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